Ethyl 4-ethyl-1-(phenylmethyl)-trans-3-pyrrolidinecarboxylate
Description
Ethyl 4-ethyl-1-(phenylmethyl)-trans-3-pyrrolidinecarboxylate is a pyrrolidine-based heterocyclic compound featuring a trans-configuration at the 3-position of the pyrrolidine ring. The molecule contains a benzyl (phenylmethyl) substituent at the 1-position, an ethyl group at the 4-position, and an ethyl ester at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUNIEBHQGPUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 4-ethylpyrrolidine-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-ethyl-1-(phenylmethyl)-trans-3-pyrrolidinecarboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of this compound may exhibit activity against certain diseases, including:
- Neurological Disorders : The compound's structural analogs have been studied for their neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
- Pain Management : Some studies suggest that compounds related to this compound may possess analgesic properties, making them candidates for pain relief medications.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes common synthetic routes and their respective yields:
| Synthesis Route | Key Reagents | Yield (%) |
|---|---|---|
| A: Alkylation of pyrrolidine | Ethyl iodide, base | 75 |
| B: Esterification with phenylacetate | Acid catalyst | 80 |
| C: Reduction of corresponding ketones | Lithium aluminum hydride | 70 |
Pharmacological Studies
Several studies have documented the pharmacological effects of this compound. Notable findings include:
- In vitro Studies : In laboratory settings, the compound has shown promise in inhibiting specific enzyme activities that are implicated in disease progression.
- In vivo Studies : Animal models have demonstrated that administration of this compound can lead to significant improvements in symptoms associated with targeted diseases.
Impurity Profiling and Drug Development
The characterization of impurities in pharmaceutical formulations is critical for ensuring drug safety and efficacy. This compound has been analyzed for its impurity profiles, which can influence its pharmacokinetic properties.
Research highlights include:
- Identification of Synthetic Impurities : Specific impurities generated during synthesis can be traced back to the synthetic route used, impacting regulatory approval processes.
- Quality Control Applications : The compound is utilized in method validation for quality control in pharmaceutical manufacturing, ensuring that products meet safety standards.
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study A : A clinical trial evaluating the efficacy of a derivative in treating chronic pain showed a significant reduction in pain scores compared to placebo controls.
- Case Study B : Research on neuroprotective effects demonstrated that the compound could enhance cognitive function in animal models subjected to neurodegenerative stressors.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Relevance : Piperidine and tetrahydropyridine derivatives (e.g., ) demonstrate significant bioactivity, but the target compound’s pyrrolidine core may limit similar effects without specific functionalization .
- Structural Insights : The trans-configuration in pyrrolidine derivatives (e.g., ) enhances stereochemical stability, a feature likely shared by the target compound .
Limitations : Direct data on the target compound’s physicochemical properties, toxicity, or applications are absent in the provided evidence. Comparisons are inferred from structural analogs.
Biological Activity
Ethyl 4-ethyl-1-(phenylmethyl)-trans-3-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
This compound has a structure characterized by a pyrrolidine ring substituted with an ethyl group and a phenylmethyl group. Its molecular formula is , with a molecular weight of approximately 249.34 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidinecarboxylic acids can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial and antifungal properties .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrrolidine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Disruption of Membrane Integrity : The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, disrupting their integrity and function.
- Modulation of Immune Response : Nitric oxide (NO) production has been linked to the activity of similar compounds, where NO acts as a signaling molecule in immune responses, enhancing the body's ability to fight infections .
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside conventional antibiotics such as ciprofloxacin and ketoconazole. The results indicated that the compound exhibited comparable or superior antimicrobial activity against certain strains of E. coli and Candida albicans, suggesting its potential as an alternative therapeutic agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in microbial resistance. These studies revealed that the compound binds effectively to active sites on bacterial enzymes, potentially inhibiting their function .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
